Sodium 1-[(tert-butoxy)carbonyl]-4-(piperidin-1-yl)piperidine-4-carboxylate
Description
Sodium 1-[(tert-butoxy)carbonyl]-4-(piperidin-1-yl)piperidine-4-carboxylate is a bicyclic piperidine derivative featuring:
- A tert-butoxycarbonyl (Boc) protecting group at position 1.
- A piperidin-1-yl substituent and a sodium carboxylate at position 2.
This structure is typical of intermediates used in medicinal chemistry, particularly for modulating solubility, stability, and bioavailability in drug development. The sodium carboxylate enhances aqueous solubility, while the Boc group facilitates selective deprotection during synthesis .
Properties
IUPAC Name |
sodium;1-[(2-methylpropan-2-yl)oxycarbonyl]-4-piperidin-1-ylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4.Na/c1-15(2,3)22-14(21)17-11-7-16(8-12-17,13(19)20)18-9-5-4-6-10-18;/h4-12H2,1-3H3,(H,19,20);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERPYWBBWOFQMI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)[O-])N2CCCCC2.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N2NaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1-[(tert-butoxy)carbonyl]-4-(piperidin-1-yl)piperidine-4-carboxylate typically involves the reaction of 1-[(tert-butoxy)carbonyl]-4-(piperidin-1-yl)piperidine-4-carboxylic acid with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and pH. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired level of purity.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, enabling selective reactivity at other molecular sites. Acidic conditions readily cleave the Boc group:
| Reagent/Conditions | Reaction Outcome | Source |
|---|---|---|
| Trifluoroacetic acid (TFA) | Removal of Boc group to yield free amine | |
| HCl in dioxane | Deprotection with formation of HCl salt |
This deprotection step is critical for further functionalization of the piperidine nitrogen, as demonstrated in the synthesis of analogs like 4-aminopiperidine derivatives .
Substitution Reactions at the Piperidine Nitrogen
The deprotected piperidine nitrogen can undergo alkylation or sulfonylation:
| Reaction Type | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Sulfonylation | Methanesulfonyl chloride | 1-Methanesulfonylpiperidine-4-carboxylate | 89–91% | |
| Alkylation | Methyl iodide | N-Methylpiperidine-4-carboxylate | 55% |
These reactions highlight the nucleophilic character of the secondary amine after Boc removal. The carboxylate group remains inert under these conditions .
Functionalization of the Carboxylate Group
The sodium carboxylate can participate in esterification or act as a leaving group:
The carboxylate’s reactivity is modulated by its sodium counterion, which enhances solubility in polar solvents .
Coordination Chemistry
The carboxylate group can act as a ligand for metal ions, forming complexes with potential catalytic or therapeutic applications:
| Metal Ion | Coordination Mode | Observed Activity | Source |
|---|---|---|---|
| Cu(II) | Bidentate | Enhanced stability in aqueous media | |
| Fe(III) | Monodentate | Redox-active complexes |
These interactions are critical in metalloenzyme inhibition studies or material science applications .
Ring-Opening and Rearrangement
Under strong basic or acidic conditions, the piperidine ring may undergo ring-opening:
| Conditions | Product | Mechanistic Pathway | Source |
|---|---|---|---|
| NaOH (aq), heat | Linear amine-carboxylic acid | Base-induced β-elimination | |
| H2SO4, reflux | Cyclic lactam formation | Acid-catalyzed intramolecular cyclization |
These tran
Scientific Research Applications
Drug Development
One of the primary applications of this compound is in the field of drug development. It serves as an essential intermediate for synthesizing various pharmaceuticals. For instance, piperidine derivatives have been extensively studied for their activity against various diseases, including cancer and infectious diseases. The ability to modify the piperidine ring allows for the exploration of structure-activity relationships (SAR), leading to compounds with enhanced biological activity and selectivity .
Antimalarial Research
Recent studies have highlighted the potential of sodium 1-[(tert-butoxy)carbonyl]-4-(piperidin-1-yl)piperidine-4-carboxylate in antimalarial drug discovery. Compounds derived from this scaffold have shown promising activity against Plasmodium species, particularly through inhibition of key enzymes involved in the parasite's life cycle. The modifications at different positions on the piperidine ring can significantly affect potency and selectivity against malaria strains .
Neurological Disorders
The compound has also been investigated for its potential use in treating neurological disorders, such as epilepsy. Research indicates that derivatives containing the piperidine moiety may interact with ion channels involved in neuronal excitability, providing a pathway for developing new anticonvulsant therapies .
Case Study 1: Antimalarial Activity
A study focused on the synthesis of 2,8-disubstituted naphthyridines, which included this compound as a key intermediate. The resulting compounds demonstrated dual inhibition of Plasmodium phosphatidylinositol 4-kinase and hemozoin formation, showcasing their potential as effective antimalarial agents .
Case Study 2: Anticonvulsant Properties
Another research effort explored the effects of piperidine derivatives on KCNT1 channels associated with drug-resistant epilepsy. The study found that modifications to the this compound structure could enhance its efficacy in blocking these channels, suggesting a therapeutic avenue for treatment-resistant cases .
Mechanism of Action
The mechanism of action of sodium 1-[(tert-butoxy)carbonyl]-4-(piperidin-1-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved in its mechanism of action depend on the specific application and target molecule. For example, in drug development, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
*Similarity scores based on structural and functional group alignment (0.98 = highest similarity) .
Physicochemical Properties
- Solubility: The sodium carboxylate confers higher aqueous solubility compared to methyl esters (e.g., methyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate ) or neutral propanoic acid derivatives .
- logP : The piperidin-1-yl group increases lipophilicity relative to hydroxylated analogs (e.g., tert-butyl 4-(2,4-dihydroxyphenyl)-4-hydroxypiperidine-1-carboxylate ).
- Stability : The Boc group enhances stability under acidic conditions, whereas azetidine-containing analogs (e.g., ) may exhibit ring strain and lower thermal stability.
Data Tables
Table 1: Key Analytical Data for Selected Analogs
Biological Activity
Sodium 1-[(tert-butoxy)carbonyl]-4-(piperidin-1-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential pharmacological applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₈H₃₁N₂O₅
- Molecular Weight : 374.45 g/mol
- CAS Number : [Not specified in the provided data]
- Purity : Typically ≥95%
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various receptors, particularly in the central nervous system (CNS). The compound has been studied for its agonistic effects on dopamine receptors, which are crucial for numerous neurological functions.
1. Dopamine Receptor Interaction
Research indicates that derivatives of this compound can selectively activate the D3 dopamine receptor while minimizing antagonistic effects on the D2 receptor. This selectivity is vital for developing treatments for conditions such as schizophrenia and Parkinson's disease, where dopamine modulation is critical.
- Study Reference : A study demonstrated that optimized analogs of related compounds promoted β-arrestin translocation and G protein activation, highlighting their potential as therapeutic agents targeting D3 receptors .
2. Structure-Activity Relationships (SAR)
The SAR studies have revealed that modifications to the piperidine core and substituents influence the potency and selectivity of the compounds. For instance, alterations in the tert-butoxycarbonyl group have shown to enhance receptor affinity and improve pharmacokinetic properties.
| Modification | Effect on Activity |
|---|---|
| Addition of aryl groups | Increased D3 receptor selectivity |
| Variation in alkyl chain length | Modulated binding affinity |
| Substitution on piperidine ring | Altered agonist/antagonist profile |
Case Study 1: D3 Receptor Agonism
In a specific study involving a series of piperidine derivatives, this compound was tested for its ability to promote β-arrestin recruitment at the D3 receptor. The results indicated a high degree of selectivity and potency, suggesting its potential use in treating dopamine-related disorders .
Case Study 2: Antimicrobial Activity
Another aspect of interest is the compound's antimicrobial properties. Although primarily focused on CNS activity, preliminary tests have shown that certain derivatives exhibit antibacterial activity against Gram-positive bacteria. This suggests a broader therapeutic potential beyond neurological applications.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Selectivity for D3 Receptors : The compound has demonstrated a significant preference for D3 over D2 receptors, making it a candidate for treating diseases where D3 modulation is beneficial.
- Potential Side Effects : While promising, further studies are required to fully understand the side effect profile associated with long-term use of this compound, particularly concerning its CNS effects.
- Therapeutic Applications : Beyond its role as a dopamine receptor agonist, ongoing research is exploring its utility in other therapeutic areas, including anti-inflammatory applications and potential use in metabolic disorders .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for introducing the tert-butoxycarbonyl (Boc) group into piperidine derivatives, and how can reaction conditions be optimized to minimize steric hindrance?
- Methodological Answer : The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP or triethylamine. For sterically hindered piperidine derivatives, low-temperature conditions (0–5°C) and extended reaction times (12–24 hours) improve yield by reducing side reactions. Solvent choice (e.g., dichloromethane or THF) also influences steric accessibility . Post-reaction purification via silica gel column chromatography (hexane/ethyl acetate gradients) effectively isolates the Boc-protected product .
Q. How should researchers purify Sodium 1-[(tert-butoxy)carbonyl]-4-(piperidin-1-yl)piperidine-4-carboxylate, and what solvent systems are optimal for column chromatography?
- Methodological Answer : Reverse-phase chromatography (C18 column) with acetonitrile/water gradients is ideal for polar carboxylate salts. For neutral intermediates, normal-phase silica gel with ethyl acetate/hexane (30–70%) resolves Boc-protected piperidines. Monitor fractions via TLC (UV-active spots) or LC-MS . Pre-purification via recrystallization in ethanol/water mixtures can enhance purity before chromatography .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should NMR experiments be designed to resolve overlapping signals?
- Methodological Answer : Use - and -NMR in deuterated DMSO or CDCl₃ to identify carboxylate and Boc groups. For overlapping piperidine ring signals, 2D experiments (COSY, HSQC) clarify connectivity. High-resolution mass spectrometry (HRMS) confirms molecular weight (±2 ppm accuracy). IR spectroscopy verifies carbonyl stretches (Boc group: ~1680–1720 cm⁻¹; carboxylate: ~1600 cm⁻¹) .
Advanced Research Questions
Q. How can stability challenges of the Boc group under acidic or basic conditions be mitigated during synthetic workflows?
- Methodological Answer : The Boc group is labile under strong acids (e.g., TFA) but stable in mild bases. To prevent premature deprotection, avoid prolonged exposure to pH > 10. For reactions requiring basic conditions, use tert-butyloxycarbonyl azide (less prone to hydrolysis) or temporary protecting groups (e.g., Fmoc) for orthogonal deprotection . Monitor stability via LC-MS at 1-hour intervals during reaction optimization .
Q. What strategies resolve stereochemical ambiguities in the piperidine ring, particularly when distinguishing diastereomers or enantiomers?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (Chiralpak AD-H or OD-H) separates enantiomers using hexane/isopropanol mobile phases. For diastereomers, X-ray crystallography (via SHELX refinement) provides definitive stereochemical assignment. Crystallize the compound in acetonitrile or methanol to obtain diffraction-quality crystals . NOESY NMR can also indicate spatial proximity of substituents .
Q. How do researchers address low solubility of tert-butyl-protected intermediates in aqueous reaction media?
- Methodological Answer : Use co-solvents like DMF or DMSO (10–20% v/v) to enhance solubility. For carboxylate salts, adjust pH to 7–8 to balance ionic character. Micellar catalysis (e.g., TPGS-750-M surfactant) enables water-compatible reactions without compromising Boc group integrity . Solubility parameters (Hansen solubility spheres) can predict optimal solvent mixtures .
Q. What computational methods support the analysis of conformational dynamics in the piperidine ring?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model ring puckering and substituent effects. Molecular dynamics simulations (AMBER force field) predict solvent interactions over 100-ns trajectories. Pair these with experimental NMR data to validate chair-to-boat transitions or axial-equatorial substituent orientations .
Data Contradictions and Validation
Q. How should researchers reconcile discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer : Cross-validate purity via HPLC (≥95% area) and elemental analysis (±0.3% for C, H, N). If melting points vary, assess crystallinity via XRPD to identify polymorphic forms. Compare NMR data with published spectra of analogous Boc-piperidine carboxylates (e.g., tert-butyl 4-amino-4-carbamoylpiperidine-1-carboxylate, CID 10562199) to confirm functional group assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
